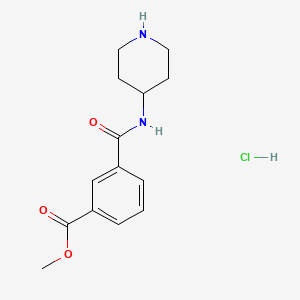
Methyl 3-(piperidin-4-ylcarbamoyl)benzoate hydrochloride
Descripción general
Descripción
“Methyl 3-(piperidin-4-ylcarbamoyl)benzoate hydrochloride” is a chemical compound with the formula C14H18N2O3・HCl . It has a molecular weight of 298.77 . This compound is used for research and development .
Physical and Chemical Properties
This compound is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
1. Use in Synthesis of Novel Compounds
Methyl 3-(piperidin-4-ylcarbamoyl)benzoate hydrochloride plays a role in the synthesis of new compounds, particularly in drug development. For instance, Teffera et al. (2013) discussed the synthesis of novel anaplastic lymphoma kinase (ALK) inhibitors, highlighting the importance of such compounds in cancer treatment. The study also delves into the pharmacokinetics of these novel compounds, indicating their potential in therapeutic applications (Teffera et al., 2013).
2. Antiparasitic Activity
Research on Piper species revealed that derivatives similar to this compound possess significant antiparasitic activity. Flores et al. (2008) identified several new benzoic acid derivatives from Piper species, demonstrating their effectiveness against parasites like Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum (Flores et al., 2008).
3. Development of Insecticidal Compounds
The study by Pereda-Miranda et al. (1997) on Piper guanacastensis identified methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate as a major insecticidal principle. This suggests that related compounds like this compound could potentially be used in developing new insecticides (Pereda-Miranda et al., 1997).
4. Contributions to Pharmacology
The chemical structure of this compound is closely related to compounds studied for their pharmacological effects. For instance, Germann et al. (2013) reviewed paroxetine hydrochloride, a selective serotonin reuptake inhibitor, illustrating the relevance of similar compounds in the treatment of various psychiatric disorders (Germann et al., 2013).
5. Role in Metabolic Studies
Compounds structurally related to this compound are used in studies exploring metabolism and pharmacokinetics. Richter et al. (2022) investigated the in vitro metabolism of synthetic cannabinoid receptor agonists, which provides insights into the metabolic fate of similar compounds (Richter et al., 2022).
Safety and Hazards
The safety data sheet for this compound provides several precautions. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water. If it gets in the eyes, they should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell .
For fire-fighting measures, appropriate extinguishing media suitable for surrounding facilities should be used. Firefighters should wear fire/flame-resistant/retardant clothing, protective gloves, protective clothing, eye protection, face protection, and self-contained breathing apparatus with a full facepiece operated in positive pressure mode .
In case of accidental release, the area should be ventilated until material pickup is complete, and proper protective equipment should be worn. Spills should be prevented from entering sewers, watercourses, or low areas .
For safe handling, the compound should be kept away from heat, sparks, open flames, and hot surfaces. No smoking is allowed near the compound, and an exhaust/ventilator should be available .
Mecanismo De Acción
Target of Action
Methyl 3-(piperidin-4-ylcarbamoyl)benzoate hydrochloride is an important intermediate compound widely used in drug synthesis . .
Mode of Action
It’s often used in the synthesis of biologically active compounds, such as anticancer drugs, antibacterial drugs, and antitumor drugs , suggesting it may interact with a variety of biological targets.
Biochemical Pathways
Given its use in the synthesis of various biologically active compounds , it’s likely that it influences multiple pathways, depending on the specific drug it’s used to create.
Result of Action
As an intermediate in drug synthesis , its effects would likely depend on the specific drug it’s used to create.
Propiedades
IUPAC Name |
methyl 3-(piperidin-4-ylcarbamoyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-19-14(18)11-4-2-3-10(9-11)13(17)16-12-5-7-15-8-6-12;/h2-4,9,12,15H,5-8H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKXHHAJIALKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233955-35-5 | |
| Record name | Benzoic acid, 3-[(4-piperidinylamino)carbonyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



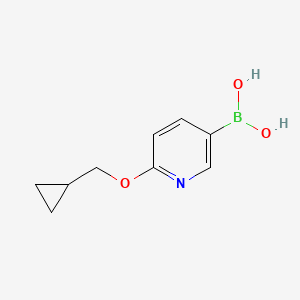

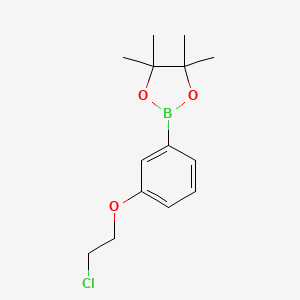


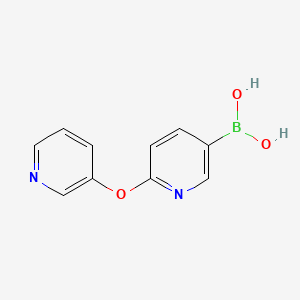

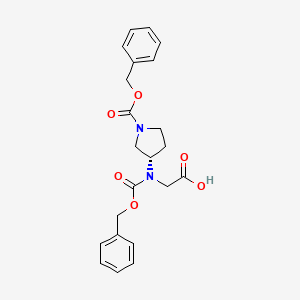

![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1422133.png)



